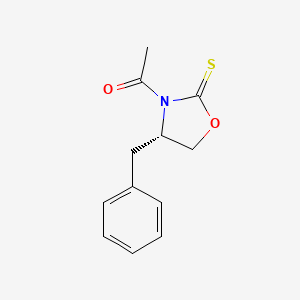

(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone

Description

(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone (CAS: 790661-41-5) is a chiral organosulfur compound with a thiazolidinone core (5-membered ring containing nitrogen and sulfur) substituted with a benzyl group at the 4-position and an acetyl group at the 3-position. Its molecular formula is C₁₂H₁₃NOS₂, with an average molecular mass of 251.36 g/mol and a single stereocenter at the 4-position (S-configuration) . The thioxo (C=S) group at the 2-position distinguishes it from conventional oxazolidinones (C=O) and influences its electronic properties and reactivity.

Properties

IUPAC Name |

1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-9(14)13-11(8-15-12(13)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQDBJJDTFGOQU-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(COC1=S)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone typically involves the formation of the thioxooxazolidine ring followed by the introduction of the benzyl group. One possible synthetic route could involve the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thioxooxazolidine ring. The benzyl group can then be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for nucleophilic substitution include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thioxo group could yield a sulfoxide or sulfone, while reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a potential ligand for studying enzyme-substrate interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: As a building block for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The specific pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with three structurally related derivatives:

Stereochemical Considerations

The S-configuration at C4 in the target compound and the S,S-configuration in the hydroxybutanone derivative () are critical for enantioselective interactions in catalysis or drug-receptor binding. Crystallographic data for the hydroxybutanone analog confirms the stability of its stereochemistry in the solid state .

Biological Activity

(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl isothiocyanate with various oxazolidinone derivatives. The process can be optimized through various reaction conditions to enhance yield and purity. Specific methods may include:

- Refluxing with solvents like ethanol or methanol.

- Use of catalysts to facilitate the reaction.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. In a study evaluating its efficacy against common bacterial strains, the compound demonstrated:

- Inhibition Zones : Effective against Escherichia coli and Staphylococcus aureus with inhibition zones averaging 15 mm and 18 mm respectively.

- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 32 µg/mL to 64 µg/mL for various tested strains.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 64 |

| Pseudomonas aeruginosa | 12 | 128 |

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Key findings include:

- IC50 Values : The compound exhibited IC50 values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells.

- Mechanism of Action : Apoptosis was induced through mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase-9.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside standard antibiotics. Results indicated superior performance against resistant strains, suggesting its potential as a lead compound in antibiotic development.

Study 2: Anticancer Mechanisms

A detailed investigation into the mechanism revealed that treatment with this compound led to:

- Cell Cycle Arrest : G1 phase arrest was observed after 72 hours of treatment.

- Protein Expression Changes : Downregulation of Cyclin D1 and Rb phosphorylation was noted, indicating interference with cell cycle progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.